Synthesis and purification of 9-Aminoanthracene for laboratory use
Synthesis and purification of 9-Aminoanthracene for laboratory use
An In-depth Technical Guide to the Synthesis and Purification of 9-Aminoanthracene for Laboratory Use
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 9-aminoanthracene, a fluorescent compound with applications as a probe in biochemical assays and in the development of organic electronics.[1] The primary synthetic route detailed involves a two-step process starting from anthracene, proceeding through the intermediate 9-nitroanthracene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Synthesis of 9-Aminoanthracene
The most common and well-documented laboratory synthesis of 9-aminoanthracene (9-AA) is achieved through the reduction of 9-nitroanthracene.[2][3][4] The precursor, 9-nitroanthracene, is synthesized by the nitration of anthracene.[4][5][6]
Step 1: Synthesis of 9-Nitroanthracene from Anthracene
The initial step involves the nitration of anthracene using nitric acid in a glacial acetic acid solvent. The reaction proceeds via an intermediate, 9-nitro-10-chloro-9,10-dihydroanthracene, which is then treated with a base to yield 9-nitroanthracene.[4][5][6]
Step 2: Synthesis of 9-Aminoanthracene from 9-Nitroanthracene
The subsequent step is the reduction of the nitro group of 9-nitroanthracene to an amino group. This transformation is effectively carried out using a slurry of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) and acetic acid under thermal conditions.[2][3][4]
Experimental Protocols
Protocol 2.1: Synthesis of 9-Nitroanthracene
This protocol is adapted from established literature procedures.[4][5][6]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, suspend finely powdered anthracene (e.g., 0.112 mole) in glacial acetic acid (e.g., 80 mL).[5][6]
-
Nitration: Immerse the flask in a water bath to maintain a temperature of 20–25°C. Slowly add concentrated nitric acid (e.g., 0.126 mole) dropwise with vigorous stirring, ensuring the temperature does not exceed 30°C.[5][6]
-
Stirring: After the addition is complete (approximately 15-20 minutes), continue stirring until a clear solution is obtained (around 30 minutes), and then stir for an additional 30 minutes.[5]
-
Precipitation: Filter the solution to remove any unreacted anthracene. To the filtrate, slowly add a mixture of concentrated hydrochloric acid (e.g., 50 mL) and glacial acetic acid (e.g., 50 mL) with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.[4][5][6]
-
Isolation of Intermediate: Collect the precipitate by suction filtration, wash it with glacial acetic acid and then with water until the washings are neutral.[4][5][6]
-
Elimination: Treat the filtered solid with a warm (60–70°C) 10% sodium hydroxide solution (e.g., 200 mL).[4][5]
-
Final Product Isolation: Filter the resulting crude orange 9-nitroanthracene, wash thoroughly with warm water until neutral, and air-dry.[5][6]
-
Recrystallization: Recrystallize the crude product from glacial acetic acid to obtain bright orange-yellow needles.[5][6]
Protocol 2.2: Synthesis of 9-Aminoanthracene
This protocol is based on the reduction of 9-nitroanthracene.[2][3][4]
-
Reaction Setup: Suspend 9-nitroanthracene (e.g., 32.50 mmol) in glacial acetic acid (e.g., 145 mL) in a round-bottom flask.[4]
-
Heating: Heat the suspension to 70–80°C for approximately 1.5 hours to obtain a clear solution.[4]
-
Reduction: To the hot solution, add a slurry of tin(II) chloride (SnCl₂, e.g., 163.20 mmol) in concentrated hydrochloric acid (e.g., 110 mL) via a dropping funnel. A yellow precipitate will form.[4]
-
Reaction Completion: Stir the resulting mixture at 80°C for an additional 30 minutes.[4]
-
Work-up: Cool the mixture to room temperature and filter the precipitate. Wash the solid with concentrated HCl.[4]
-
Basification: Treat the filtered solid with a 5% sodium hydroxide solution with stirring for 15 minutes.[4]
-
Isolation: Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum at 50°C to yield 9-aminoanthracene as a yellow powder.[4]
Purification of 9-Aminoanthracene
The primary method for purifying crude 9-aminoanthracene is recrystallization.[7] Due to the compound's tendency to undergo auto-oxidation or dimerization, especially in solution and upon exposure to light, proper solvent selection and handling are crucial.[2][3] Methanol has been noted to sometimes lead to the formation of a dimer upon recrystallization attempts, particularly under UV light or sunlight.[2][3] Therefore, careful selection of solvents and exclusion of light are recommended.
Protocol 3.1: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system. 9-Aminoanthracene is soluble in organic solvents like ethanol and acetone, but has limited solubility in water.[1] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 9-aminoanthracene in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.[8]
-
Further Cooling: To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.[8]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
The following tables summarize the quantitative data reported in the literature for the synthesis of 9-aminoanthracene and its precursor.
Table 1: Synthesis and Properties of 9-Nitroanthracene
| Parameter | Value | Reference |
| Starting Material | Anthracene | [4][5][6] |
| Yield | 60–68% | [5][6] |
| Melting Point | 145–146 °C | [5][6] |
| Appearance | Bright orange-yellow needles | [5][6] |
Table 2: Synthesis and Properties of 9-Aminoanthracene
| Parameter | Value | Reference |
| Starting Material | 9-Nitroanthracene | [2][3][4] |
| Yield | 69% - 87% | [2][3][4] |
| Purity | >99% | [2][3] |
| Melting Point | 150–154 °C | [2] |
| Appearance | Yellow powder/solid | [2][4] |
| Molecular Formula | C₁₄H₁₁N | [1][9] |
| Molecular Weight | 193.24 g/mol | [9] |
Characterization
The identity and purity of the synthesized 9-aminoanthracene can be confirmed using various analytical techniques:
-
Melting Point: Comparison with the literature value (150–154 °C).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure.[2]
-
Fluorescence Spectroscopy: 9-Aminoanthracene is known for its green fluorescence emission.[2][3] In methanol, it exhibits an absorption maximum (λ_max) at 420 nm.[2][3]
Safety and Handling
-
9-Aminoanthracene may cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
The synthesis involves the use of concentrated acids (nitric, hydrochloric) and other hazardous chemicals. All procedures should be carried out in a well-ventilated fume hood.
-
Due to its sensitivity to light and oxygen, 9-aminoanthracene should be stored in a dark, cool place, preferably under an inert atmosphere to prevent degradation.[2][3] The solid-state fluorescence can be maintained for longer periods in the presence of an acid, which forms the more stable 9-anthrylammonium salt.[2][3]
References
- 1. CAS 779-03-3: 9-Aminoanthracene | CymitQuimica [cymitquimica.com]
- 2. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arpgweb.com [arpgweb.com]
- 5. Synthesis of 9-Nitroanthracene - Chempedia - LookChem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How To [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. 9-Aminoanthracene | C14H11N | CID 13069 - PubChem [pubchem.ncbi.nlm.nih.gov]
